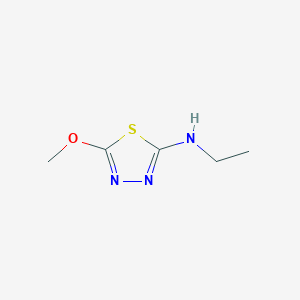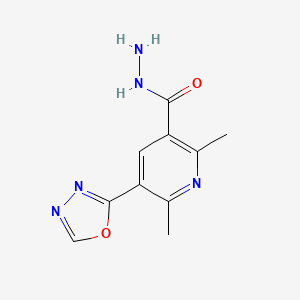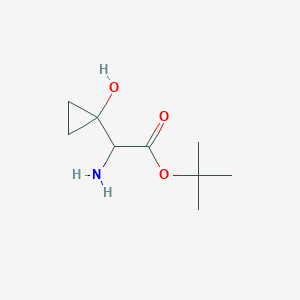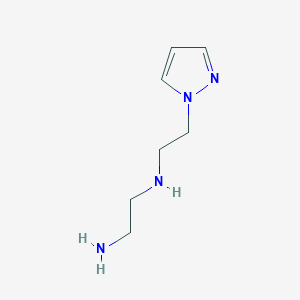
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-isopropoxyacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: Employed in the study of biological membranes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride involves its ability to form stable ylides, which are intermediates in various organic reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating nucleophilic substitution and other reactions. The compound can also interact with biological membranes, affecting their function and integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Isopropoxy-2-oxoethyl)(triphenyl)phosphonium bromide
- (2-Oxo-2-phenyl-ethyl)-triphenyl-phosphonium;tetrafluoroborate
Uniqueness
(2-Isopropoxy-2-oxo-ethyl)-triphenyl-phosphonium;chloride is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the isopropoxy group enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability.
Propriétés
Formule moléculaire |
C23H24ClO2P |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H24O2P.ClH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LJDBHVRQOVOVKY-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)


![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzonitrile](/img/structure/B13118479.png)








